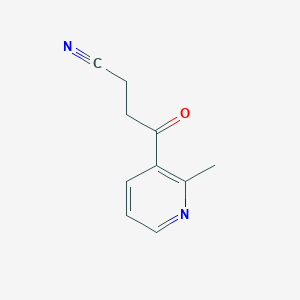

2-Methyl-3-pyridyl 2-cyanoethyl ketone

Beschreibung

2-Methyl-3-pyridyl 2-cyanoethyl ketone is a specialized pyridine-substituted ketone featuring a methyl group at the 2-position of the pyridine ring and a 2-cyanoethyl ketone moiety. This compound serves as a critical intermediate in the synthesis of nicotine-related alkaloids, such as 2-methylnornicotine and 2-methylanabasine, via reductive cyclization . Its structural uniqueness—combining a pyridyl backbone with electron-withdrawing cyano and ketone groups—confers distinct reactivity in organic transformations, particularly in nucleophilic additions and cyclization reactions.

Eigenschaften

Molekularformel |

C10H10N2O |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

4-(2-methylpyridin-3-yl)-4-oxobutanenitrile |

InChI |

InChI=1S/C10H10N2O/c1-8-9(4-3-7-12-8)10(13)5-2-6-11/h3-4,7H,2,5H2,1H3 |

InChI-Schlüssel |

AJCBVBSUGQKYPJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=N1)C(=O)CCC#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-methyl-3-pyridyl 2-cyanoethyl ketone with analogous pyridyl ketones and cyanoalkyl derivatives:

Key Observations:

- Cyanoalkyl Chain Length: The 2-cyanoethyl group in this compound enables efficient cyclization to six-membered nicotine analogs, while the 3-cyanopropyl chain in compound 15d facilitates seven-membered ring formation (e.g., 2-methylanabasine) .

- Methyl Substituent: The 2-methyl group on the pyridine ring enhances steric hindrance, directing regioselectivity in reactions compared to unsubstituted analogs like 3-pyridyl 2-cyanoethyl ketone.

- Stability: The 2-cyanoethyl group exhibits stability under mildly acidic conditions (e.g., Et₃N·3HF in THF), making it advantageous in multi-step syntheses where other protecting groups (e.g., TBS) require removal .

Reactivity in Reductive Cyclization

Reductive cyclization studies reveal stark differences among analogs:

- This compound yields 2-methylnornicotine (36% yield) under hydrogenation with Raney nickel in ammonia-saturated ethanol .

- 3-Pyridyl 2-cyanoethyl ketone forms nornicotine under similar conditions but requires precise control of ammonia concentration to avoid side reactions.

- 3-Acetylpyridine lacks the cyano group, rendering it ineffective for cyclization into nicotine analogs but useful in simpler condensations .

Research Findings and Implications

- Diastereomeric Purity: The "dimer coupling approach" using 2-cyanoethyl-protected phosphoramidites achieves >99% diastereomeric purity in siRNA synthesis, underscoring the group’s stability and compatibility with sensitive reagents .

- Spectroscopic Differentiation: 31P-NMR and degradation studies (e.g., SVPD/PDII) confirm stereochemical assignments in cyanoethyl-containing intermediates, a feature absent in acetylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.